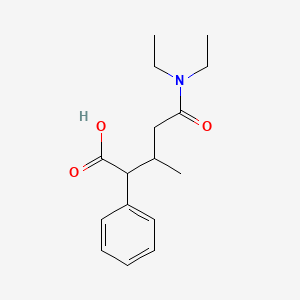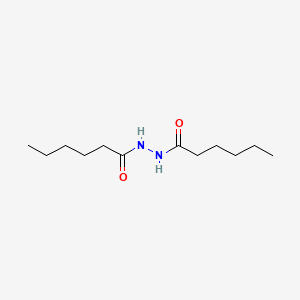
Hexanoic acid,2-(1-oxohexyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid,2-(1-oxohexyl)hydrazide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.335. It is known for its unique structure, which includes a hexanoic acid moiety and a hydrazide group. This compound is used in various scientific research applications due to its interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoic acid,2-(1-oxohexyl)hydrazide can be synthesized through the thermal decomposition of salts of aliphatic carboxylic acids. The general formula for these reactions is RCOOH · N2H4 · H2O and 2RCOOH-N2H4-H2O, where R represents an aliphatic chain ranging from C2H5 to C8H17 . The reaction parameters are carefully controlled to ensure the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar thermal decomposition techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid,2-(1-oxohexyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the hydrazide group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other derivatives .
Applications De Recherche Scientifique
Hexanoic acid,2-(1-oxohexyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Hexanoic acid,2-(1-oxohexyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hexanoic acid,2-(1-oxohexyl)hydrazide include other hydrazides and aliphatic carboxylic acid derivatives. Some examples are:
- Butanoic acid,2-(1-oxobutyl)hydrazide
- Octanoic acid,2-(1-oxooctyl)hydrazide
- Decanoic acid,2-(1-oxodecyl)hydrazide
Uniqueness
This compound is unique due to its specific chain length and the presence of both a hexanoic acid moiety and a hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
1530-76-3 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
N'-hexanoylhexanehydrazide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-9-11(15)13-14-12(16)10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
ATXVAOYINYICFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NNC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



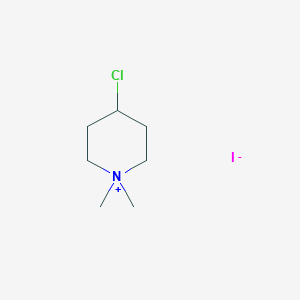
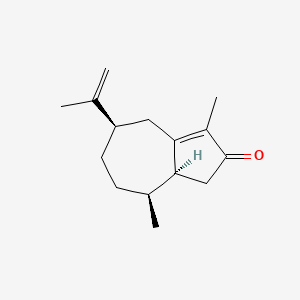
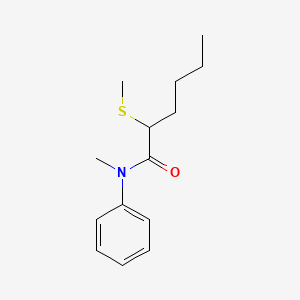

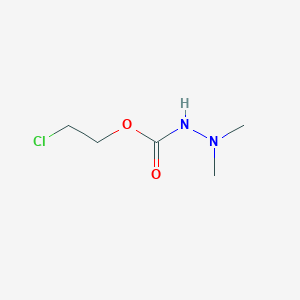
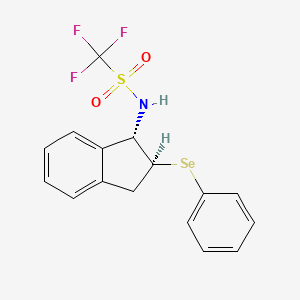
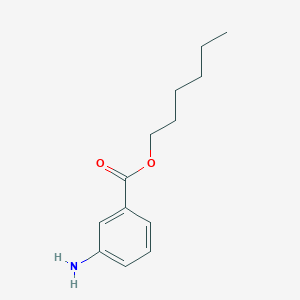
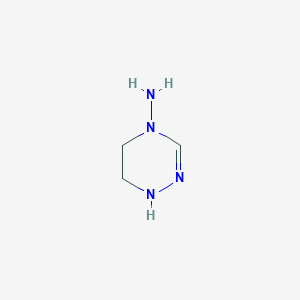
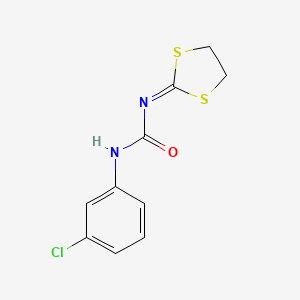
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)

